Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-
Description
Properties
IUPAC Name |
copper;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CuN2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |
| Record name | Copper(II) dimethyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
137-29-1 | |
| Record name | Copper dimethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Wet Alkali Method
The wet alkali method is a widely used industrial approach for synthesizing Cu(DMDTC)₂. It involves the reaction of sodium dimethyldithiocarbamate (NaDMDTC) with copper(II) salts under alkaline conditions. A representative procedure from a 2022 patent (CN114773244A) outlines the following steps :
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Reagent Preparation : A solution of NaDMDTC is prepared by reacting dimethylamine with carbon disulfide in the presence of sodium hydroxide.
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Coordination Reaction : The NaDMDTC solution is mixed with acidic copper-containing etching waste (primarily Cu²⁺ ions) at 70–100°C.
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pH Adjustment : The mixture is neutralized to pH 7.2–9.0 using NaOH or HCl to precipitate the product.
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Purification : The precipitate is filtered, washed to remove chloride ions, and dried at 105–110°C.
Optimization Parameters :
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Temperature : Yields increase linearly from 70°C (30.7%) to 100°C (34.2%) due to enhanced reaction kinetics .
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Additives : Polyethylene glycol (PEG4000) improves product crystallinity by templating molecular assembly .
Reaction Scheme :
Solvent-Based Synthesis
This method employs organic solvents to facilitate ligand exchange and reduce side reactions. A 2013 study demonstrated the synthesis of a related copper(I) complex by refluxing a Schiff base ligand with CuCl₂ in methanol . While the target compound in this case is Cu(I), the solvent-based approach is adaptable for Cu(II) systems:
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Ligand Dissolution : The dimethyldithiocarbamate ligand is dissolved in methanol or DMSO.
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Metal Salt Addition : CuCl₂ or CuSO₄ is added dropwise under reflux.
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Reduction Considerations : In situ reduction of Cu(II) to Cu(I) may occur if thiol groups are present, necessitating inert atmospheres to stabilize Cu(II) .
Key Findings :
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Methanol yields higher-purity products (≥95%) compared to DMSO due to better solubility control .
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Recrystallization in DMSO produces X-ray-quality crystals over 15 days .
Industrial-Scale Production Using Acidic Copper Waste
A cost-effective method utilizes copper-rich industrial waste, such as acidic etching solutions, as the copper source :
Advantages :
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Reduces reliance on high-purity Cu salts, lowering production costs by ~40% .
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Byproduct NaCl is recyclable for NaOH regeneration.
Liposomal Encapsulation for Pharmaceutical Applications
Although primarily used for copper diethyldithiocarbamate (Cu(DDC)₂), liposomal synthesis offers insights into stabilizing Cu(DMDTC)₂ for drug delivery :
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Liposome Formation : Phospholipids (e.g., DSPC/cholesterol) are hydrated to form vesicles.
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In Situ Complexation : Cu²⁺ and NaDMDTC are sequentially loaded into the aqueous core.
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Size Control : Extrusion through 100 nm membranes yields monodisperse nanoparticles (PDI < 0.2) .
Performance Metrics :
Spectroscopic Characterization of Synthetic Products
Post-synthesis analysis ensures structural fidelity:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Wet Alkali | 30–34 | 98.5 | High | Low |
| Solvent-Based | 25–30 | 95 | Moderate | High |
| Industrial Waste | 32–35 | 98 | Very High | Very Low |
| Liposomal | 80 (EE) | 99 | Low | Very High |
EE = Encapsulation Efficiency
Chemical Reactions Analysis
Types of Reactions
Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced back to copper(I) complexes under specific conditions.
Substitution: The dimethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Copper(III) dimethyldithiocarbamate complexes.
Reduction: Copper(I) dimethyldithiocarbamate complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Coordination Chemistry
Copper dithiocarbamate complexes, including Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-, are known for their coordination chemistry. They can form stable complexes with various ligands, which enhances their utility in catalysis and material science .
Catalysis
The compound is utilized as a catalyst in several organic reactions, including:
- Polymerization : It acts as an ultra-accelerator in rubber vulcanization processes.
- Oxidation Reactions : It facilitates oxidation reactions in organic synthesis .
Biological Applications
Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)- has been investigated for its biological properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens by increasing intracellular copper levels, leading to oxidative stress and cell death .
- Potential Anticancer Agent : The compound's ability to interact with biological molecules suggests its potential use in cancer therapy. It disrupts the function of proteins and nucleic acids through coordination chemistry .
Industrial Applications
In industrial settings, the compound is employed as:
- Stabilizer : It serves as a stabilizer and antioxidant in the production of synthetic elastomers and polyethers.
- Chemical Intermediate : Used in the synthesis of other copper complexes and organometallic compounds for various applications .
Case Study 1: Antimicrobial Efficacy
Research demonstrated that Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)- effectively inhibits the growth of Streptococcus pneumoniae. The mechanism involves copper ion influx into bacterial cells, leading to increased oxidative stress and subsequent cell death .
Case Study 2: Cancer Therapeutics
A study highlighted the potential of copper dithiocarbamate complexes as anticancer agents by disrupting cellular functions through metal ion interactions with nucleic acids. This property is being explored further for therapeutic applications against various cancer types .
Mechanism of Action
The mechanism of action of Copper, bis(dimethylcarbamodithioato-S,S’)-, (SP-4-1)-, involves its ability to interact with biological molecules through coordination chemistry. The compound can bind to various biomolecules, including proteins and nucleic acids, potentially disrupting their normal function. This interaction is mediated by the copper ion, which can undergo redox reactions and form coordination complexes with different ligands .
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Activity Relationships : Larger alkyl groups (e.g., butyl) enhance lipid solubility but reduce bioavailability in aqueous systems .
- Environmental Impact : Nickel dithiocarbamates face stricter regulations (e.g., REACH) compared to copper analogs due to persistence and toxicity .
- Emerging Applications: Copper acetylacetonate is gaining traction in nanotechnology for synthesizing copper oxide nanoparticles .
Biological Activity
Copper, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-, commonly referred to as Copper dimethyldithiocarbamate, is a complex that has garnered attention for its biological activity, particularly in the field of antimicrobial research. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and research findings.
Copper dimethyldithiocarbamate primarily targets bacterial cells, particularly those of Streptococcus pneumoniae and other Gram-positive bacteria. The compound increases the intrabacterial concentration of copper, disrupting copper homeostasis within the cells. This disruption leads to bacterial cell death due to the toxic effects of excess copper ions, which interfere with essential metabolic processes and enzyme functions .
Key Mechanisms:
- Copper Accumulation : The compound rapidly accumulates in bacterial cells through CTR1-independent mechanisms.
- Nrf2 Activation : It induces nuclear translocation of Nrf2, leading to upregulation of protective proteins without causing cytotoxicity.
- Oxidative Stress : Copper ions can catalyze redox reactions that generate reactive oxygen species (ROS), contributing to cellular damage and death in bacteria .
Pharmacokinetics
The pharmacokinetic profile of Copper dimethyldithiocarbamate shows rapid cellular uptake and distribution. It is hypothesized that the compound enters vascular endothelial cells efficiently, which may enhance its therapeutic potential against infections .
Antimicrobial Activity
Copper dimethyldithiocarbamate exhibits significant antibacterial properties against various pathogens, including:
- Staphylococcus aureus
- Staphylococcus epidermidis
Research indicates that a combination treatment involving diethyldithiocarbamate and copper ions (Cu²⁺) demonstrates synergistic effects against biofilm-forming bacteria. In vitro studies have shown over 80% biofilm killing at specific concentrations (8 μg/ml DDC and 32 μg/ml Cu²⁺) with low toxicity profiles for human fibroblast cells and Galleria mellonella larvae .
| Pathogen | Treatment Concentration | Biofilm Killing (%) | Fibroblast Viability (%) | Larval Survival (%) |
|---|---|---|---|---|
| S. aureus | 8 μg/ml DDC + 32 μg/ml Cu²⁺ | > 80% | > 70% | 87% |
| S. epidermidis | 8 μg/ml DDC + 32 μg/ml Cu²⁺ | > 80% | > 70% | 87% |
Case Studies
- In Vitro Efficacy : A study assessed the antibacterial activity of DDC-Cu²⁺ against planktonic and biofilm cultures using viability assays and microscopy. Results indicated significant reductions in bacterial viability and biofilm formation, supporting the potential use of this combination in clinical applications against resistant strains .
- In Vivo Safety : In an infected Galleria mellonella model, treatment with DDC-Cu²⁺ significantly improved survival rates compared to untreated controls, highlighting the compound's efficacy and safety profile for potential therapeutic use .
Q & A
Q. What statistical approaches are recommended for analyzing variability in electrochemical data (e.g., voltammetric peaks) for this compound?
Q. How can researchers address gaps in the mechanistic understanding of this complex’s antimicrobial activity?
- Methodological Answer : Combine microbiological assays (MIC/MBC testing) with synchrotron XANES to probe copper-ligand dissociation in bacterial membranes. Cross-reference with theoretical models of membrane permeability .
Ethical and Theoretical Alignment
Q. What ontological assumptions underpin studies on the environmental toxicity of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
